REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:16]=[CH:15][CH:14]=[CH:13][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([Cl:12])[CH:7]=1)=[O:5].[NH2:17][C:18]1[C:19](Cl)=[N:20][CH:21]=[CH:22][CH:23]=1.C1(C)C=CC=CC=1>C(Cl)Cl>[NH2:17][C:18]1[C:19]([NH:1][C:2]2[CH:16]=[CH:15][CH:14]=[CH:13][C:3]=2[C:4]([C:6]2[CH:11]=[CH:10][CH:9]=[C:8]([Cl:12])[CH:7]=2)=[O:5])=[N:20][CH:21]=[CH:22][CH:23]=1
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Name
|
|
Quantity
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35 g
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Type
|
reactant
|
Smiles
|
NC1=C(C(=O)C2=CC(=CC=C2)Cl)C=CC=C1
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Name
|
|
Quantity
|
23.4 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC=CC1)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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50 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
180 °C
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Type
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CUSTOM
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Details
|
while stirring to 30° C.
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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to cool to 110° C.
|
Type
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TEMPERATURE
|
Details
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to cool
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Type
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STIRRING
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Details
|
After stirring for an additional 1/2 hour
|
Duration
|
0.5 h
|
Type
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FILTRATION
|
Details
|
the mixture was filtered
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Type
|
STIRRING
|
Details
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with stirring for 1/2 hr
|
Duration
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0.5 h
|
Type
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CUSTOM
|
Details
|
methylene chloride was separated by filtration
|
Type
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ADDITION
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Details
|
The filter cake containing the product (25.4 g)
|
Type
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DISSOLUTION
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Details
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was partially dissolved in hot methanol (total volume 150 ml)
|
Type
|
ADDITION
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Details
|
50% aqueous sodium hydroxide was added until the mixture
|
Type
|
ADDITION
|
Details
|
Ice water was added
|
Type
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EXTRACTION
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Details
|
the solution was extracted with methylene chloride
|
Type
|
EXTRACTION
|
Details
|
This methylene chloride extract
|
Type
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WASH
|
Details
|
was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
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DISSOLUTION
|
Details
|
The residue was dissolved in isopropyl alcohol
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to give a first crop of crystals
|
Type
|
CUSTOM
|
Details
|
A portion of the crystals was recrystallized from isopropyl alcohol
|
Type
|
CUSTOM
|
Details
|
to give a brick red solid
|
Type
|
CUSTOM
|
Details
|
melting 119°-120° C.
|
Name
|
|
Type
|
|
Smiles
|
NC=1C(=NC=CC1)NC1=C(C=CC=C1)C(=O)C1=CC(=CC=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |